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Compound of Interest

Compound Name: 10-Undecen-1-ol

Cat. No.: B15588801

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
10-undecen-1-ol, a versatile long-chain unsaturated primary alcohol. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for acquiring these spectra. This information is
crucial for the identification, characterization, and quality control of 10-undecen-1-ol in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 10-undecen-1-ol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 10-Undecen-1-ol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.8 m 1H H-10
~4.9 m 2H H-11
3.64 t 2H H-1
~2.0 m 2H H-9
~1.5 m 2H H-2
~1.3 m 12H H-3 to H-8
~1.1 S 1H -OH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for 10-Undecen-1-ol

Chemical Shift (8) ppm Assignment
139.2 C-10

114.1 C-11

63.1 C-1

33.8 C-9

32.8 C-2

29.6 C-4to C-7
29.5 C-4to C-7
29.1 C-8

28.9 C-3

25.7
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Note: Specific assignments for the overlapping methylene carbons in the aliphatic chain can be
challenging without further 2D NMR experiments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 10-Undecen-1-ol

Wavenumber (cm~?) Intensity Assignment

~3330 Broad, Strong O-H stretch (alcohol)

~3075 Medium =C-H stretch (alkene)
~2925, ~2855 Strong C-H stretch (alkane)

~1640 Medium C=C stretch (alkene)

~1465 Medium C-H bend (alkane)

~1058 Strong C-O stretch (primary alcohol)

=C-H bend (out-of-plane,
~990, ~910 Strong
alkene)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 10-Undecen-1-ol (Electron lonization)

miz Relative Intensity (%) Possible Fragment
170 <5 [M]* (Molecular lon)
152 <10 [M-H20]*

97 ~20 [C7H13]*

83 ~40 [CeH11]*

69 ~70 [CsHs]*

55 100 [CaH7]*

41 ~85 [C3Hs]*
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Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 10-undecen-1-ol are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 10-undecen-1-ol.

Materials:

10-undecen-1-ol sample

Deuterated chloroform (CDCls)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:
e Sample Preparation:
o For 'H NMR, accurately weigh 5-25 mg of 10-undecen-1-ol.
o For 3C NMR, accurately weigh 20-50 mg of 10-undecen-1-ol.
o Dissolve the sample in approximately 0.6-0.7 mL of CDCls in a clean, dry vial.
o Vortex the vial to ensure complete dissolution.

o Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube to a height
of about 4-5 cm.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine.
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o Place the sample in the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o Acquire the *H NMR spectrum using standard acquisition parameters.

o Acquire the proton-decoupled 3C NMR spectrum.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

[e]

Calibrate the chemical shift scale using the residual solvent peak (CDCls: & 7.26 ppm for
1H and 6 77.16 ppm for 13C).

[¢]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 10-undecen-1-ol using Attenuated Total
Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

10-undecen-1-ol sample

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

Isopropanol or ethanol for cleaning

Lint-free wipes

Procedure:
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e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and
allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.

e Sample Analysis:

o Place a small drop of 10-undecen-1-ol directly onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.
» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum to produce the final IR spectrum.

o Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 10-undecen-1-ol
using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

Materials:

10-undecen-1-ol sample

Hexane or other suitable volatile solvent

GC-MS instrument with an El source

Autosampler vials with inserts

Procedure:
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e Sample Preparation:
o Prepare a dilute solution of 10-undecen-1-ol (e.g., 1 mg/mL) in hexane.
o Transfer the solution to an autosampler vial.

e Instrument Setup:

o Set the GC oven temperature program. A typical program might start at 60°C, ramp up to
300°C.

o Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).
o Use helium as the carrier gas at a constant flow rate.
o Set the MS to operate in El mode (typically at 70 eV).
o Set the mass scan range (e.g., m/z 40-400).
o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The GC will separate the components of the sample, and the eluting 10-undecen-1-ol will
enter the mass spectrometer.

o The mass spectrometer will record the mass spectra across the chromatographic peak.
» Data Processing:

o Identify the chromatographic peak corresponding to 10-undecen-1-ol.

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 10-undecen-1-ol.
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Caption: Integration of spectroscopic data for structural elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 10-Undecen-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588801#spectroscopic-data-of-10-undecen-1-ol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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